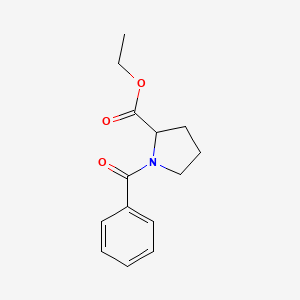

ethyl 1-benzoylpyrrolidine-2-carboxylate

Descripción general

Descripción

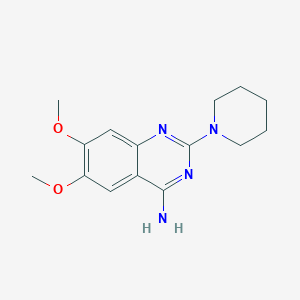

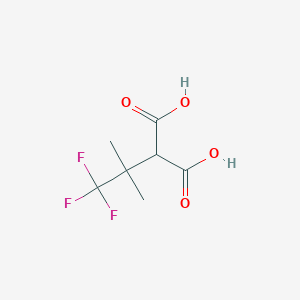

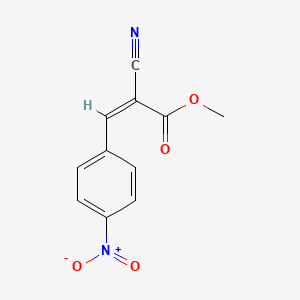

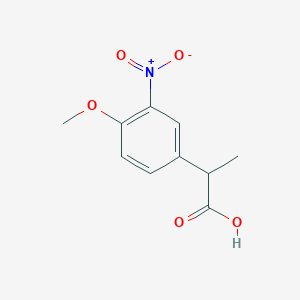

Ethyl 1-benzoylpyrrolidine-2-carboxylate (EBP) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been studied extensively in biochemical and physiological applications. EBP is a carbamate ester, which is a derivative of pyrrolidine and has a molecular weight of 166.22 g/mol. It is a colorless liquid and is soluble in water, ethanol and methanol.

Aplicaciones Científicas De Investigación

Biocompatible Materials

Research indicates that modified natural polymers, such as certain derivatives of hyaluronan, show promise in a range of clinical applications due to their diverse biological properties. These materials are obtained through chemical modifications like partial or total esterification of natural polymers' carboxyl groups. The process involves compounds like ethyl and benzyl hyaluronan esters, which are representative of this new class of materials. The derivatives vary in their physico-chemical properties, particularly hydration degree and polymer stability. The type and extent of esterification significantly influence the biological properties of these materials, creating polymers that either promote or inhibit the adhesion of specific cell types (Campoccia et al., 1998).

Biomarkers in Cancer Research

Studies have highlighted the practicality of measuring human urinary carcinogen metabolites, like ethyl and benzyl derivatives, for gaining insights into tobacco-related cancer. These metabolites, including trans,trans-muconic acid and S-phenylmercapturic acid, are quantifiable in the urine of smokers or those exposed to environmental tobacco smoke, offering valuable information about carcinogen dose, exposure, and metabolism in humans. Such assessments are pivotal in advancing our understanding of the carcinogenic effects of substances like tobacco-specific nitrosamines and their specific metabolites (Hecht, 2002).

Understanding Plant Biology

Ethyl 1-benzoylpyrrolidine-2-carboxylate, and similar compounds, play a role in understanding plant biology, particularly in studying ethylene's precursor, 1-aminocyclopropane-1-carboxylic acid (ACC). ACC, a simple molecule, is significantly underestimated in its role in plant biology, being more than just the precursor of ethylene. Its various derivatives and their vague biological roles, its metabolism by bacteria favoring plant growth and stress reduction, and its sophisticated transport mechanism to ensure local and long-distance ethylene responses are areas of keen interest. Moreover, some studies suggest ACC functions as a signal independently from ethylene, spotlighting its potential beyond just being a precursor (Van de Poel & Van Der Straeten, 2014).

Propiedades

IUPAC Name |

ethyl 1-benzoylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(12)13(16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUQAKVXQRMKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-benzoylpyrrolidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)

![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)